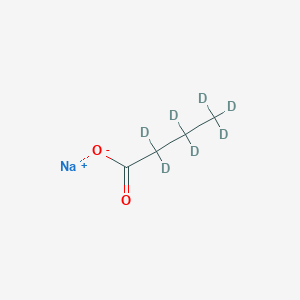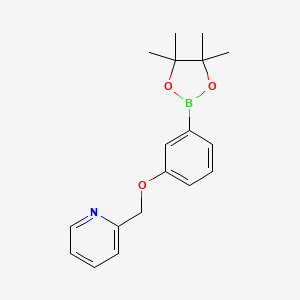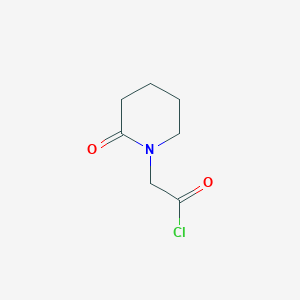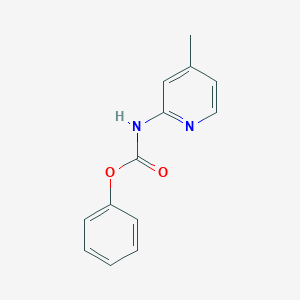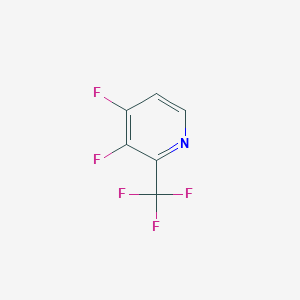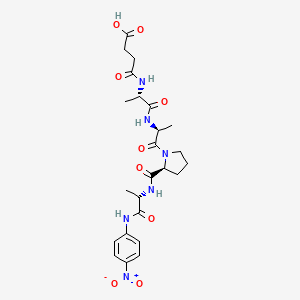
琥珀酰-丙氨酸-丙氨酸-脯氨酸-丙氨酸-对硝基苯胺
描述
Suc-ala-ala-pro-ala-pna is a readily soluble, specific, and sensitive substrate for chymotrypsin and human pancreatic elastase . It is also hydrolyzed by cathepsin G and chymase .
Synthesis Analysis
Suc-ala-ala-pro-ala-pna is a cyclic lipopeptide that was synthesized to investigate the molecular mechanism of action of proteases . It inhibits trypsin, chymotrypsin, and plasmin proteases by binding to their active sites .Molecular Structure Analysis
The structural analysis of Suc-ala-ala-pro-ala-pna has revealed that it binds to the catalytic site of the enzyme .Physical And Chemical Properties Analysis
Suc-ala-ala-pro-ala-pna has a molecular weight of 548.55 . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml, producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .科学研究应用
胰凝乳蛋白酶底物
琥珀酰-丙氨酸-丙氨酸-脯氨酸-丙氨酸-对硝基苯胺: 是一种用于胰凝乳蛋白酶的特异性和灵敏的底物,胰凝乳蛋白酶是一种在蛋白质消化过程中发挥作用的酶,通过将蛋白质分解成更小的肽段 .
人胰腺弹性蛋白酶测定
该化合物作为人胰腺弹性蛋白酶的底物,人胰腺弹性蛋白酶参与弹性蛋白的降解,弹性蛋白是组织细胞外基质的重要组成部分 .
组织蛋白酶G和糜蛋白酶水解
它也被组织蛋白酶G和糜蛋白酶水解,这些酶参与各种生理过程,包括炎症和组织重塑 .
肽酰脯氨酰异构酶活性测定
琥珀酰-丙氨酸-丙氨酸-脯氨酸-丙氨酸-对硝基苯胺是FK-506结合蛋白(FKBP,也称为巨噬细胞蛋白)和环蛋白的标准底物,它们属于肽酰脯氨酰顺反异构酶(PPIases)的组。 它已被用于非耦合无蛋白酶的PPIase活性测定 .
中性粒细胞弹性蛋白酶、胰蛋白酶和胰凝乳蛋白酶蛋白酶测定
该化合物已被用作中性粒细胞弹性蛋白酶、胰蛋白酶和胰凝乳蛋白酶在蛋白酶测定中的底物,有助于研究这些酶的活性及其功能 .
纳豆激酶酶学性质表征
作用机制
Target of Action
Suc-Ala-Ala-Pro-Ala-pNA is a peptide that primarily targets Prolyl Endopeptidase (PEP) . PEP is an enzyme that plays a crucial role in the metabolism of proline-containing peptides and is involved in the maturation and degradation of peptide hormones and neuropeptides.
Mode of Action
The compound acts as a substrate for PEP . It interacts with the active site of the enzyme, allowing the enzyme to bind and hydrolyze it. This interaction results in the release of p-nitroaniline , a yellow compound that can be quantified spectrophotometrically .
Biochemical Pathways
The primary biochemical pathway affected by Suc-Ala-Ala-Pro-Ala-pNA is the enzymatic activity of PEP. The hydrolysis of the compound by PEP leads to the release of p-nitroaniline , which can be used as a measure of PEP activity. This process plays a role in the metabolism of proline-containing peptides and the maturation and degradation of peptide hormones and neuropeptides.
Result of Action
The hydrolysis of Suc-Ala-Ala-Pro-Ala-pNA by PEP results in the release of p-nitroaniline . This release can be quantified spectrophotometrically, providing a measure of PEP activity. Therefore, the compound can be used to detect the activity and stability of PEP .
Action Environment
The action of Suc-Ala-Ala-Pro-Ala-pNA is influenced by environmental factors such as temperature and pH. For instance, the enzymatic activity of PEP, and thus the hydrolysis of the compound, can be measured at 30°C . Additionally, the compound’s solubility can be affected by the solvent used
安全和危害
未来方向
Suc-ala-ala-pro-ala-pna has been used as a substrate to determine chymotrypsin activity . It has also been used as a substrate for cathepsin G assay in bone marrow lysates, in proteolytic activity assay of serine protease subtilisin carlsberg (SC), and as a substrate for neutrophil elastase, trypsin, and chymotrypsin in protease assay . Future research may continue to use this substrate in similar assays or explore its potential in other applications.
生化分析
Biochemical Properties
Suc-ala-ala-pro-ala-pna plays a crucial role in biochemical reactions as a substrate for several proteases, including chymotrypsin, cathepsin G, and peptidyl prolyl isomerase . The enzymatic cleavage of Suc-ala-ala-pro-ala-pna results in the release of p-nitroaniline, which can be detected spectrophotometrically at 405 nm . This property makes it an excellent tool for studying enzyme kinetics and inhibitor screening.
Cellular Effects
Suc-ala-ala-pro-ala-pna influences various cellular processes by serving as a substrate for proteases involved in cell signaling and metabolism . For instance, its interaction with chymotrypsin-like enzymes can affect protein degradation pathways, thereby influencing cellular homeostasis. Additionally, the cleavage of Suc-ala-ala-pro-ala-pna by cathepsin G can impact immune cell function and inflammatory responses .
Molecular Mechanism
The molecular mechanism of Suc-ala-ala-pro-ala-pna involves its binding to the active site of proteases, where it undergoes hydrolysis . This hydrolysis releases p-nitroaniline, which can be measured to determine enzyme activity. The specificity of Suc-ala-ala-pro-ala-pna for certain proteases is due to its peptide sequence, which mimics natural substrates of these enzymes . This allows for precise measurement of protease activity and the study of enzyme-substrate interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of Suc-ala-ala-pro-ala-pna are critical factors that influence its effectiveness in assays . The compound is stable when stored desiccated at low temperatures, but its aqueous solutions should be prepared immediately before use to prevent spontaneous hydrolysis . Over time, the enzymatic activity measured using Suc-ala-ala-pro-ala-pna can provide insights into the long-term effects of protease activity on cellular functions.
Dosage Effects in Animal Models
The effects of Suc-ala-ala-pro-ala-pna in animal models vary with dosage . At optimal concentrations, it serves as an effective substrate for measuring protease activity without causing adverse effects. At high doses, there may be toxic effects or interference with normal cellular processes . These dosage-dependent effects are essential for determining the appropriate concentrations for experimental use.
Metabolic Pathways
Suc-ala-ala-pro-ala-pna is involved in metabolic pathways related to protein degradation and turnover . It interacts with enzymes such as chymotrypsin and cathepsin G, which play roles in breaking down proteins into smaller peptides and amino acids. These interactions can influence metabolic flux and the levels of various metabolites within cells.
属性
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O9/c1-13(25-19(31)10-11-20(32)33)21(34)27-15(3)24(37)29-12-4-5-18(29)23(36)26-14(2)22(35)28-16-6-8-17(9-7-16)30(38)39/h6-9,13-15,18H,4-5,10-12H2,1-3H3,(H,25,31)(H,26,36)(H,27,34)(H,28,35)(H,32,33)/t13-,14-,15-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQHAQUESIKHGC-XSWJXKHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Suc-Ala-Ala-Pro-Ala-pNA in protease research?
A: Suc-Ala-Ala-Pro-Ala-pNA serves as a chromogenic substrate for specific serine proteases, primarily elastases. When hydrolyzed by these enzymes, the compound releases p-nitroaniline, a yellow-colored product. This color change allows for the easy detection and quantification of protease activity using spectrophotometry. [, ]
Q2: Are there any studies comparing the efficacy of Suc-Ala-Ala-Pro-Ala-pNA to other similar substrates?
A: Yes, research has demonstrated that Streptomyces elastase (SEL) hydrolyzes Suc-Ala-Ala-Pro-Ala-pNA with a 121-fold higher catalytic efficiency (kcat/Km) compared to another elastase substrate, Suc-Ala-Ala-Val-Ala-pNA. [] This highlights the importance of specific amino acid residues within the substrate sequence for optimal enzyme recognition and activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



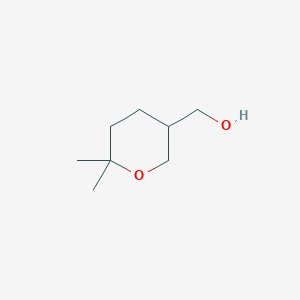
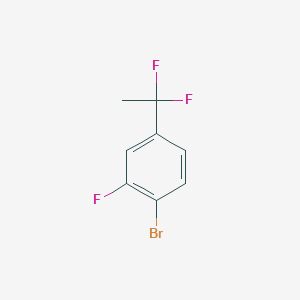
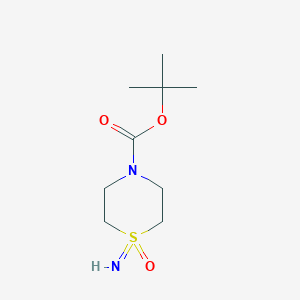



![1-[(3-Chlorophenyl)methyl]pyrazol-4-ol](/img/structure/B1406519.png)


